molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide

Cat. No.: B2394306
CAS No.: 899983-12-1
M. Wt: 280.4
InChI Key: RUYKJMLRMCIQRJ-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a thiazole ring, which is known for its diverse biological activities .

Mechanism of Action

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . Additionally, these compounds have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the DprE1 enzyme, disrupting the cell wall biosynthesis of M. tuberculosis . This results in the inhibition of the growth of the bacteria. In the case of anti-inflammatory activity, the compound inhibits COX enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. By inhibiting DprE1, it disrupts the cell wall biosynthesis pathway in M. tuberculosis . This leads to the inhibition of bacterial growth. By inhibiting COX enzymes, it affects the arachidonic acid pathway, reducing the production of prostaglandins that mediate inflammation .

Result of Action

The inhibition of DprE1 by the compound results in the disruption of cell wall biosynthesis in M. tuberculosis, leading to the inhibition of bacterial growth . The inhibition of COX enzymes results in reduced production of prostaglandins, leading to a decrease in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective generation of thiazol-2-yl and benzo[d]thiazol-2-yl magnesium chlorides using 2,2,6,6-tetramethylpiperidyl MgCl•LiCl (TMPMgCl•LiCl), which is then reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-methyl-5-(2-methyl-3aH-benzoimidazol-3(7aH)-yl)thiazole-2(3H)-thione
  • 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide is unique due to its specific structural features, such as the methylthio group and the pentanamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYKJMLRMCIQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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